MDL-12,330A hydrochloride
Overview
Description
Mechanism of Action
Target of Action
MDL-12,330A hydrochloride, also known as MDL-12330A, primarily targets adenylate cyclase . Adenylate cyclase is an enzyme involved in catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a second messenger crucial for many biological responses.
Mode of Action
MDL-12,330A acts as an inhibitor of adenylate cyclase . By inhibiting this enzyme, it blocks the production of cAMP, thereby modulating the signaling pathways that rely on cAMP. Additionally, MDL-12,330A is known to act as a voltage-gated potassium channel blocker (KV) , leading to an extension of the action potential duration (APD).
Biochemical Pathways
The inhibition of adenylate cyclase by MDL-12,330A leads to a decrease in cAMP levels. This affects various cAMP-dependent pathways, including those involving protein kinase A (PKA). The blockade of voltage-dependent K+ channels can affect the membrane potential and electrical activity of cells, influencing various cellular processes .
Result of Action
The inhibition of adenylate cyclase and the blockade of voltage-dependent K+ channels by MDL-12,330A can have several cellular effects. For instance, it has been reported to potentiate insulin secretion . This is likely due to the extension of the action potential duration, which favors insulin secretion .
Biochemical Analysis
Biochemical Properties
MDL-12,330A hydrochloride interacts with several enzymes and proteins. It acts as a voltage-gated potassium channel blocker (KV), leading to the extension of action potential duration (APD) and favoring insulin secretion . It also blocks calcium (Ca 2+) entry .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It has been used to block cyclic AMP signaling in mesenchymal stem/stromal cells (MSC) . It also influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a voltage-gated potassium channel blocker, leading to the extension of action potential duration . This action favors insulin secretion . It also blocks calcium entry into cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It plays a role in the adenylyl cyclase/cAMP signaling pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MDL-12,330A Hydrochloride involves the cyclization of a phenylcyclopentylamine derivative with azacyclotridec-1-ene. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a product with a purity of ≥98% (HPLC). The compound is then isolated and purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: MDL-12,330A Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
MDL-12,330A Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving cyclic AMP signaling pathways.
Biology: Employed in studies to investigate the role of adenylyl cyclase in cellular processes.
Medicine: Explored for its potential therapeutic effects in conditions related to cyclic AMP signaling.
Comparison with Similar Compounds
SQ 22,536: Another adenylyl cyclase inhibitor with similar properties.
NPS2143 Hydrochloride: A compound that also inhibits calcium entry.
H-89 Dihydrochloride Hydrate: A protein kinase inhibitor with overlapping applications.
Uniqueness: MDL-12,330A Hydrochloride is unique due to its dual role as an adenylyl cyclase inhibitor and a voltage-gated potassium channel blocker. This combination of actions makes it a valuable tool in research involving cyclic AMP signaling and cellular electrophysiology .
Properties
IUPAC Name |
N-(2-phenylcyclopentyl)-1-azacyclotridecen-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOPQUCSDBVAQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432999 | |
Record name | MDL-12330A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40297-09-4 | |
Record name | MDL-12330A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of MDL-12330A?
A1: MDL-12330A is a potent and reversible inhibitor of adenylate cyclase (AC) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: How does MDL-12330A exert its inhibitory effect on adenylate cyclase?
A2: While the precise binding site of MDL-12330A on AC remains unclear, research suggests it directly interacts with the enzyme to block its catalytic activity, thus preventing the conversion of ATP to cyclic AMP (cAMP) [, , ].
Q3: What are the downstream consequences of inhibiting adenylate cyclase with MDL-12330A?
A3: Inhibiting AC with MDL-12330A leads to a decrease in intracellular cAMP levels. This reduction affects various cellular processes, as cAMP acts as a crucial second messenger in numerous signaling pathways [, , , , , , , , , , , , , , , , , , , , , , , , , ]. For example, MDL-12330A has been shown to inhibit:
- Duodenal bicarbonate secretion: MDL-12330A significantly reduced prostaglandin E2 (PGE2)-stimulated duodenal bicarbonate secretion, highlighting the role of cAMP in this process [].
- PACAP-induced epinephrine secretion: MDL-12330A selectively inhibited pituitary adenylate cyclase-activating polypeptide (PACAP)-induced epinephrine secretion in the adrenal gland, indicating a specific role of the cAMP pathway in this process [].
- cAMP-dependent chloride secretion: Studies in rat epididymal epithelia showed that MDL-12330A attenuated genistein-induced chloride secretion, a response dependent on basal protein kinase A activity and cAMP [].
Q4: What is the significance of MDL-12330A's selective inhibition of epinephrine but not norepinephrine secretion in response to PACAP?
A4: This selectivity highlights the complexity of intracellular signaling and suggests that PACAP-induced norepinephrine release may involve alternative pathways independent of cAMP, while epinephrine secretion is primarily regulated by a cAMP-dependent mechanism [].
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